Orexin-B, human

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

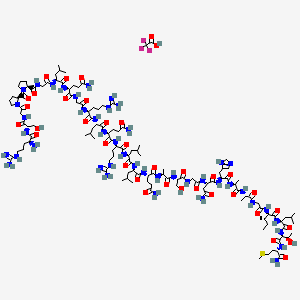

(2S)-N-[2-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-methylpentanoyl]amino]pentanediamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C123H212N44O35S.C2HF3O2/c1-18-63(12)96(118(200)161-80(46-62(10)11)116(198)165-97(67(16)170)119(201)152-70(98(129)180)35-41-203-17)164-94(178)53-140-99(181)64(13)146-100(182)65(14)148-110(192)81(47-68-49-136-57-145-68)160-115(197)82(48-90(128)174)151-92(176)51-142-104(186)83(55-168)162-101(183)66(15)147-106(188)74(30-33-88(126)172)155-113(195)78(44-60(6)7)159-114(196)79(45-61(8)9)158-108(190)72(26-21-38-139-123(134)135)153-109(191)75(31-34-89(127)173)156-112(194)77(43-59(4)5)157-107(189)71(25-20-37-138-122(132)133)149-91(175)50-141-103(185)73(29-32-87(125)171)154-111(193)76(42-58(2)3)150-93(177)52-143-117(199)85-27-22-40-167(85)120(202)86-28-23-39-166(86)95(179)54-144-105(187)84(56-169)163-102(184)69(124)24-19-36-137-121(130)131;3-2(4,5)1(6)7/h49,57-67,69-86,96-97,168-170H,18-48,50-56,124H2,1-17H3,(H2,125,171)(H2,126,172)(H2,127,173)(H2,128,174)(H2,129,180)(H,136,145)(H,140,181)(H,141,185)(H,142,186)(H,143,199)(H,144,187)(H,146,182)(H,147,188)(H,148,192)(H,149,175)(H,150,177)(H,151,176)(H,152,201)(H,153,191)(H,154,193)(H,155,195)(H,156,194)(H,157,189)(H,158,190)(H,159,196)(H,160,197)(H,161,200)(H,162,183)(H,163,184)(H,164,178)(H,165,198)(H4,130,131,137)(H4,132,133,138)(H4,134,135,139);(H,6,7)/t63-,64-,65-,66-,67+,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,96-,97-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAVBFACECHJDRS-ILFAYJBDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C2CCCN2C(=O)C3CCCN3C(=O)CNC(=O)C(CO)NC(=O)C(CCCNC(=N)N)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCCN3C(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C125H213F3N44O37S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3013.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Pivotal Role of Orexin-B in Human Sleep-Wake Regulation: A Technical Guide for Researchers and Drug Development Professionals

Abstract

The discovery of the orexin neuropeptide system, comprising Orexin-A and Orexin-B, has revolutionized our understanding of sleep-wake regulation. While both peptides are crucial for maintaining consolidated wakefulness, Orexin-B, through its preferential interaction with the Orexin-2 receptor (OX2R), plays a distinct and pivotal role. This technical guide provides an in-depth exploration of the physiological functions of Orexin-B in human sleep-wake neurobiology. We will dissect its molecular mechanisms, receptor interactions, and downstream signaling cascades. Furthermore, this guide will detail established and cutting-edge experimental methodologies for investigating the Orexin-B/OX2R pathway, offering field-proven insights for researchers and drug development professionals. The ultimate aim is to provide a comprehensive resource that not only elucidates the fundamental science of Orexin-B but also informs the rational design of novel therapeutics for sleep disorders.

Introduction: The Orexin System and the Specificity of Orexin-B

The orexin system, also known as the hypocretin system, consists of two neuropeptides, Orexin-A and Orexin-B, which are produced from a common precursor, prepro-orexin.[1] These peptides are synthesized exclusively in a small population of neurons located in the lateral hypothalamus and perifornical area.[1] From this central hub, orexin neurons project widely throughout the brain, innervating key arousal centers.[2] A deficiency in orexin signaling is the primary cause of narcolepsy, a debilitating sleep disorder characterized by excessive daytime sleepiness and cataplexy.[2]

While both orexins contribute to arousal, they exhibit differential affinity for their two G-protein coupled receptors: the Orexin-1 receptor (OX1R) and the Orexin-2 receptor (OX2R). Orexin-A binds to both receptors with high affinity, whereas Orexin-B demonstrates a significantly higher selectivity for OX2R.[3] This receptor specificity is the cornerstone of Orexin-B's distinct physiological role in sleep-wake regulation. Evidence from animal models strongly suggests that the OX2R is the principal mediator of wakefulness maintenance.[4]

Molecular and Cellular Mechanisms of Orexin-B Action

The Orexin-B/OX2R Signaling Axis

Orexin-B exerts its physiological effects primarily through the activation of the OX2R, a Gq-protein coupled receptor.[1] The binding of Orexin-B to OX2R initiates a cascade of intracellular events that ultimately lead to neuronal depolarization and increased excitability.[5]

The binding of Orexin-B to OX2R activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC).[6] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[6] DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).[6] This cascade culminates in the opening of non-selective cation channels, such as transient receptor potential canonical (TRPC) channels, leading to membrane depolarization and an increased neuronal firing rate.[7]

Quantitative Effects on Neuronal Activity

Studies have demonstrated the potent excitatory effects of Orexin-B on various neuronal populations. For instance, in vivo extracellular recordings in rats have shown that micro-pressure administration of Orexin-B can significantly increase the spontaneous firing rate of nigral dopaminergic neurons by approximately 90.49 ± 17.83%.[8] Electrophysiological studies on isolated orexin neurons have revealed that Orexin-B (1 μM) induces a depolarization of 9.3 ± 1.5 mV in the presence of tetrodotoxin, indicating a direct postsynaptic effect.[7] The EC₅₀ for Orexin-B-induced depolarization in these neurons is approximately 100.9 nM.[7]

| Parameter | Value | Source |

| Increase in Firing Rate (Nigral DA Neurons) | 90.49 ± 17.83% | [8] |

| Orexin-B Induced Depolarization (Orexin Neurons) | 9.3 ± 1.5 mV | [7] |

| EC₅₀ for Depolarization (Orexin Neurons) | 100.9 nM | [7] |

System-Level Regulation of Sleep and Wakefulness by Orexin-B

Orexin-B, through its action on OX2R, plays a crucial role in orchestrating the activity of various neural circuits to maintain a stable state of wakefulness and appropriately regulate transitions between sleep stages.

Promotion of Wakefulness

Orexin-B-containing neurons project to and excite key arousal-promoting nuclei, including the tuberomammillary nucleus (TMN) containing histaminergic neurons, the locus coeruleus (LC) containing noradrenergic neurons, and the dorsal raphe nucleus (DRN) containing serotonergic neurons.[2] The activation of these monoaminergic systems is a cornerstone of maintaining an alert and awake state. The TMN, in particular, predominantly expresses OX2R, making it a key target for Orexin-B-mediated arousal.[4]

Suppression of Sleep-Promoting Centers

The ventrolateral preoptic nucleus (VLPO) is a key sleep-promoting region that inhibits the arousal systems during sleep. Orexin neurons, including those releasing Orexin-B, are in turn inhibited by GABAergic inputs from the VLPO.[9] Reciprocally, orexin neurons project to and can indirectly inhibit the VLPO, contributing to the stabilization of the wakeful state.[9] This reciprocal inhibition forms a "flip-flop" switch that governs the transitions between sleep and wakefulness.

Regulation of REM Sleep

The orexin system is also critically involved in the regulation of rapid eye movement (REM) sleep.[10] Orexin neurons are generally silent during REM sleep, and their loss in narcolepsy leads to inappropriate intrusions of REM sleep phenomena, such as cataplexy and sleep-onset REM periods.[11] Orexin-B, acting through OX2R, is thought to contribute to the suppression of REM sleep by activating REM-off areas in the brainstem.[10]

Experimental Methodologies for Studying Orexin-B Function

A multi-faceted experimental approach is necessary to fully elucidate the physiological role of Orexin-B. This section provides an overview and detailed protocols for key methodologies.

Receptor Binding Assays

Radioligand binding assays are fundamental for determining the affinity and selectivity of Orexin-B for its receptors.

Step-by-Step Protocol for Radioligand Displacement Assay:

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing human OX2R (e.g., HEK293 or CHO cells).

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

-

Radioligand: Use a radiolabeled ligand that binds to OX2R, such as [¹²⁵I]-Orexin-A or a suitable radiolabeled antagonist.

-

Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled Orexin-B.

-

Equilibrium: Allow the binding to reach equilibrium (typically 60-90 minutes at room temperature).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters (e.g., GF/C) using a cell harvester to separate bound from free radioligand.[5]

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.[5]

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.[5]

-

Data Analysis: Determine the concentration of Orexin-B that inhibits 50% of the specific binding of the radioligand (IC₅₀). The Ki value can then be calculated using the Cheng-Prusoff equation.

In-Vitro Electrophysiology

Patch-clamp electrophysiology on acute brain slices allows for the direct measurement of the effects of Orexin-B on the electrical properties of individual neurons.

Step-by-Step Protocol for Whole-Cell Patch-Clamp Recording in Hypothalamic Slices:

-

Animal Model: Use a suitable animal model, such as a transgenic mouse line where orexin neurons are fluorescently labeled (e.g., orexin-GFP mice).

-

Slice Preparation:

-

Anesthetize and decapitate the animal.

-

Rapidly remove the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF) cutting solution.[12]

-

Prepare coronal slices (250-300 µm) of the hypothalamus containing the lateral hypothalamus using a vibratome.[12]

-

Transfer the slices to a holding chamber with oxygenated aCSF and allow them to recover at 32-34°C for at least 1 hour.[12]

-

-

Recording:

-

Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at 30-32°C.

-

Identify orexin neurons using fluorescence microscopy.

-

Using a glass micropipette filled with an appropriate internal solution, establish a whole-cell patch-clamp configuration on an orexin neuron.

-

Record baseline neuronal activity (e.g., resting membrane potential, firing rate).

-

Bath-apply Orexin-B at known concentrations and record the changes in neuronal activity.

-

-

Data Analysis: Analyze the recorded data to quantify changes in membrane potential, firing frequency, and input resistance in response to Orexin-B.

Animal Models and Behavioral Analysis

Genetically modified animal models, such as OX2R knockout mice, are invaluable for studying the in-vivo role of Orexin-B.

Assessment of Sleep-Wake Architecture in OX2R Knockout Mice:

-

Surgical Implantation: Surgically implant electrodes for electroencephalography (EEG) and electromyography (EMG) in adult OX2R knockout mice and wild-type littermate controls.

-

Recovery: Allow the animals to recover from surgery for at least one week.

-

Habituation: Habituate the mice to the recording cables and environment for several days.

-

Recording: Record continuous EEG/EMG data for at least 24 hours to capture a full light-dark cycle.

-

Sleep Scoring: Manually or semi-automatically score the recordings in 10-second epochs as wakefulness, non-REM (NREM) sleep, or REM sleep based on standard criteria.[1]

-

Data Analysis: Analyze the sleep-wake data to determine parameters such as the total time spent in each state, the number and duration of sleep/wake bouts, and the frequency of state transitions.[13] OX2R knockout mice typically exhibit fragmented sleep-wake patterns with more frequent transitions between states.[13]

Therapeutic Implications and Future Directions

The critical role of the Orexin-B/OX2R pathway in promoting wakefulness has made it a prime target for the development of therapeutics for sleep disorders. Dual Orexin Receptor Antagonists (DORAs), such as suvorexant and lemborexant, are now approved for the treatment of insomnia.[14] These drugs block the action of both Orexin-A and Orexin-B, thereby reducing wakefulness and promoting sleep.[14]

Conversely, the development of selective OX2R agonists is a promising therapeutic strategy for narcolepsy and other disorders of excessive sleepiness.[12] By selectively activating the key wake-promoting pathway, these agonists have the potential to restore normal wakefulness in individuals with orexin deficiency.[12]

Future research should continue to focus on:

-

Elucidating the precise downstream signaling pathways of OX2R in different neuronal populations.

-

Developing more selective and potent OX2R modulators with improved pharmacokinetic and pharmacodynamic profiles.

-

Investigating the role of Orexin-B in other physiological processes, such as mood, cognition, and metabolism, which are often dysregulated in sleep disorders.

Conclusion

Orexin-B, through its preferential activation of the OX2R, is a master regulator of wakefulness. Its excitatory actions on key arousal centers and its role in stabilizing the sleep-wake switch underscore its importance in maintaining a healthy sleep-wake cycle. The detailed understanding of its physiological role, facilitated by the experimental methodologies outlined in this guide, is paving the way for the development of novel and targeted therapies for a range of sleep disorders. As our knowledge of the intricacies of the orexin system continues to grow, so too will our ability to harness its therapeutic potential.

References

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

- Gotter, A. L., Webber, A. L., Coleman, P. J., Renger, J. J., & Winrow, C. J. (2012). International Union of Basic and Clinical Pharmacology. LXXXVI. Orexin receptor function, nomenclature and pharmacology. Pharmacological reviews, 64(3), 389–420.

- Nagahara, T., Saitoh, T., Kutsumura, N., Irukayama-Tomobe, Y., Ogawa, Y., Kuroda, D., ... & Ishikawa, S. (2015). Design and synthesis of substituted 1, 2, 3, 4-tetrahydro-β-carboline derivatives as potent and selective orexin 2 receptor antagonists. Journal of medicinal chemistry, 58(20), 7931-7937.

-

Precisionary Instruments. (2025, March 26). A Comprehensive Step-by-Step Guide to Acute Brain Slices for Electrophysiology. Retrieved from [Link]

- Gonzalez, J. A., & Jensen, L. T. (2023). Deficiency of orexin signaling during sleep is involved in abnormal REM sleep architecture in narcolepsy. Sleep, 46(10), zsad213.

- Ebrahim, I. O., Howard, R. S., Kopelman, M. D., Sharief, M. K., & Williams, A. J. (2010). The hypocretin/orexin system. Journal of the Royal Society of Medicine, 103(1), 12–19.

- Mieda, M., & Sakurai, T. (2013). Orexin (hypocretin) receptor agonists and antagonists for treatment of sleep disorders.

- Yamanaka, A., Beuckmann, C. T., Willie, J. T., Hara, J., Tsujino, N., Mieda, M., ... & Sakurai, T. (2003). Hypothalamic orexin neurons regulate arousal according to energy balance in mice. Neuron, 38(5), 701-713.

- Mochizuki, T., Arrigoni, E., Marcus, J. N., Clark, E. L., Yamamoto, M., Honer, M., ... & Scammell, T. E. (2011). Orexin receptor 2 expression in the posterior hypothalamus rescues sleepiness in narcoleptic mice. Proceedings of the National Academy of Sciences, 108(10), 4471-4476.

- Mieda, M., & Sakurai, T. (2011). Differential roles of orexin-1 and-2 receptors in the regulation of sleep/wakefulness. Frontiers in neuroendocrinology, 32(3), 365-378.

- Inutsuka, A., & Yamanaka, A. (2013). The regulation of sleep and wakefulness by the hypothalamic neuropeptide orexin/hypocretin. Nagoya journal of medical science, 75(1-2), 29.

-

Science With Tal. (2023, November 14). Orexin/Hypocretin Role In Sleep And Narcolepsy Explained (Sleep Neuroscience) | Originals [Video]. YouTube. [Link]

-

Wikipedia. (2024, January 29). Suvorexant. In Wikipedia. [Link]

- Mochizuki, T., Crocker, A., McCormack, S., Yanagisawa, M., Sakurai, T., & Scammell, T. E. (2011). Behavioral state instability in orexin knock-out mice. Journal of Neuroscience, 31(28), 10333-10343.

- Chatterjee, J., Kumar, A., & Subbannayya, Y. (2022). A molecular network map of orexin-orexin receptor signaling system.

- Yamanaka, A., Muraki, Y., Tsujino, N., Goto, K., & Sakurai, T. (2002). Orexin-B excites orexin neurons via the orexin-2 receptor. The Journal of neuroscience, 22(23), 10233-10241.

- Li, Y., Gao, X. B., & van den Pol, A. N. (2002). Orexin neurons are inhibited by GABA and galanin in the lateral hypothalamus. Journal of Neuroscience, 22(1), 125-135.

Sources

- 1. Abnormal Sleep/Wake Dynamics in Orexin Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Medicine Reports [spandidos-publications.com]

- 3. revvity.com [revvity.com]

- 4. Frontiers | Electrophysiology of Hypothalamic Magnocellular Neurons In vitro: A Rhythmic Drive in Organotypic Cultures and Acute Slices [frontiersin.org]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Signal transduction, dimerization, and therapeutic targeting of Orexin and receptor systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Orexin Directly Excites Orexin Neurons through Orexin 2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. login.medscape.com [login.medscape.com]

- 9. C-terminus of OX2R significantly affects downstream signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]

- 11. youtube.com [youtube.com]

- 12. precisionary.com [precisionary.com]

- 13. researchgate.net [researchgate.net]

- 14. Control of arousal by the orexin neurons - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Kinetic Properties of Orexin-B Ligand-Receptor Binding

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The orexin system, comprising the neuropeptides Orexin-A and Orexin-B and their cognate G protein-coupled receptors, Orexin Receptor 1 (OX1R) and Orexin Receptor 2 (OX2R), is a critical regulator of sleep-wake cycles, appetite, and arousal.[1] Orexin-B, a 28-amino acid linear peptide, exhibits a notable selectivity for OX2R, making the kinetic properties of this interaction a key area of investigation for the development of therapeutics targeting sleep disorders and other neurological conditions.[2][3] This technical guide provides a comprehensive overview of the principles and methodologies for characterizing the kinetic properties of Orexin-B binding to its receptors. We delve into the theoretical underpinnings of ligand-receptor kinetics, present detailed experimental protocols for established and advanced assay technologies, and offer insights into the analysis and interpretation of kinetic data. This guide is intended to equip researchers with the foundational knowledge and practical guidance necessary to rigorously investigate the dynamic interactions of the Orexin-B system.

Introduction: The Orexin System and the Significance of Binding Kinetics

The orexin system plays a pivotal role in maintaining wakefulness and regulating other physiological processes.[4] The two endogenous ligands, Orexin-A and Orexin-B, are derived from a common precursor, prepro-orexin.[5] While Orexin-A binds to both OX1R and OX2R with high affinity, Orexin-B demonstrates a preferential affinity for OX2R.[6][7] This selectivity is a crucial aspect of the system's function and a key consideration in drug design.

Understanding the kinetic properties of Orexin-B binding, specifically the rates of association (k_on) and dissociation (k_off), provides a more nuanced picture than equilibrium affinity constants (K_d or K_i) alone. These kinetic parameters determine the time course of receptor engagement and signaling, influencing the onset, duration, and termination of the physiological response. For drug development, a compound's receptor residence time, which is inversely related to its dissociation rate, can be a critical determinant of its efficacy and side-effect profile.

Theoretical Framework: Principles of Ligand-Receptor Binding Kinetics

The interaction between a ligand (L) and a receptor (R) to form a ligand-receptor complex (LR) can be described by the law of mass action. The rates of association and dissociation are defined by the rate constants k_on and k_off, respectively.

Association Rate (k_on): This second-order rate constant (units: M⁻¹min⁻¹) describes the rate at which the ligand and receptor associate to form a complex.

Dissociation Rate (k_off): This first-order rate constant (units: min⁻¹) describes the rate at which the ligand-receptor complex dissociates.

The equilibrium dissociation constant (K_d) is the ratio of the dissociation and association rate constants (k_off / k_on) and represents the ligand concentration at which 50% of the receptors are occupied at equilibrium. A lower K_d value indicates a higher affinity of the ligand for the receptor.

Methodologies for Characterizing Orexin-B Binding Kinetics

A variety of in vitro techniques can be employed to investigate the kinetic properties of Orexin-B binding. The choice of method depends on the specific parameters to be measured, the available reagents, and the desired throughput.

Radioligand Binding Assays

Radioligand binding assays are a gold standard for quantifying ligand-receptor interactions due to their high sensitivity and reproducibility.[6] These assays typically utilize a radiolabeled ligand (e.g., with ³H or ¹²⁵I) and membrane preparations from cells expressing the receptor of interest.

This assay measures the rate at which a radiolabeled ligand binds to the receptor over time.

Experimental Protocol: Kinetic Association Assay

-

Prepare Receptor Membranes: Homogenize cells expressing the target orexin receptor (e.g., CHO or HEK293 cells) and isolate the membrane fraction by centrifugation.

-

Incubation: Incubate the receptor membranes with a fixed concentration of radiolabeled Orexin-B (or a suitable radiolabeled surrogate) at a specific temperature (e.g., room temperature or 37°C).

-

Time Course: At various time points, terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.[8]

-

Washing: Rapidly wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the specific binding (total binding minus non-specific binding) against time. Fit the data to a one-phase association equation to determine the observed association rate (k_obs). The association rate constant (k_on) can then be calculated from the relationship between k_obs and the radioligand concentration.[9]

This assay measures the rate at which a pre-bound radiolabeled ligand dissociates from the receptor.

Experimental Protocol: Kinetic Dissociation Assay

-

Equilibration: Incubate receptor membranes with the radiolabeled ligand until equilibrium is reached, allowing for the formation of the receptor-ligand complex.

-

Initiate Dissociation: Initiate dissociation by adding a large excess of unlabeled Orexin-B or a suitable competitor to prevent re-binding of the dissociated radioligand.

-

Time Course: At various time points, terminate the reaction and separate bound from free radioligand as described for the association assay.

-

Quantification: Measure the radioactivity remaining on the filters at each time point.

-

Data Analysis: Plot the specific binding against time. Fit the data to a one-phase exponential decay equation to determine the dissociation rate constant (k_off).[9]

This method allows for the determination of the kinetic parameters of an unlabeled ligand (like Orexin-B) by observing its effect on the binding of a radiolabeled ligand over time.

Experimental Protocol: Competition Kinetics Assay

-

Incubation: Incubate receptor membranes with a fixed concentration of a suitable radioligand in the presence of various concentrations of unlabeled Orexin-B.

-

Time Course: Measure the amount of radioligand binding at multiple time points.

-

Data Analysis: Globally fit the data from all concentrations of the unlabeled competitor to a competition kinetics model. This analysis yields estimates of both the association (k_on) and dissociation (k_off) rates for the unlabeled ligand.[9]

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions.[10] It is a powerful tool for determining the kinetics of ligand-receptor binding.

Experimental Workflow: SPR Analysis of Orexin-B Binding

-

Receptor Immobilization: The orexin receptor is captured on a sensor chip surface. This can be achieved by various methods, such as using an antibody that recognizes a tag on the receptor.

-

Ligand Injection: A solution containing Orexin-B is flowed over the sensor chip surface.

-

Association Phase: The binding of Orexin-B to the immobilized receptor is monitored in real-time as an increase in the SPR signal.

-

Dissociation Phase: The Orexin-B solution is replaced with buffer, and the dissociation of the ligand-receptor complex is monitored as a decrease in the SPR signal.

-

Data Analysis: The association and dissociation curves are globally fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the k_on and k_off values.

Caption: Workflow for SPR-based analysis of Orexin-B binding kinetics.

Functional Assays

Functional assays measure the downstream consequences of receptor activation, such as changes in intracellular second messengers. While not a direct measure of binding, the kinetics of the functional response can provide insights into the kinetics of ligand-receptor interaction.

Orexin receptors are coupled to Gq proteins, and their activation leads to an increase in intracellular calcium concentration ([Ca²⁺]i).[2] This response can be monitored using calcium-sensitive fluorescent dyes.

Experimental Protocol: Calcium Mobilization Assay

-

Cell Culture: Culture cells expressing the orexin receptor of interest in a multi-well plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Ligand Addition: Add varying concentrations of Orexin-B to the wells.

-

Fluorescence Measurement: Measure the change in fluorescence over time using a plate reader with kinetic read capabilities.

-

Data Analysis: The rate of the increase in fluorescence can provide information about the kinetics of receptor activation.

Caption: Workflow for a calcium mobilization functional assay.

Advanced Techniques: FRET and BRET

Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) are powerful techniques for studying protein-protein interactions and conformational changes in real-time in living cells.[11] These methods can be adapted to monitor the kinetics of ligand-induced receptor activation.

Data Presentation and Interpretation

The kinetic data obtained from these experiments should be presented clearly and concisely. Tables are an effective way to summarize key kinetic parameters for comparison.

Table 1: Representative Kinetic and Affinity Parameters for Orexin Ligands

| Ligand | Receptor | k_on (M⁻¹min⁻¹) | k_off (min⁻¹) | K_d (nM) | Method | Reference |

| Orexin-B | OX1R | To be determined | To be determined | ~420 | Radioligand Binding | [6] |

| Orexin-B | OX2R | To be determined | To be determined | ~36 | Radioligand Binding | [6] |

| Orexin-A | OX1R | To be determined | To be determined | ~20 | Radioligand Binding | [7] |

| Orexin-A | OX2R | To be determined | To be determined | ~38 | Radioligand Binding | [7] |

| Antagonist X | OX2R | 1.9 x 10⁷ | 0.017 | 0.9 | Competition Kinetics | [9] |

Orexin Receptor Signaling Pathway

The binding of Orexin-B to OX2R initiates a cascade of intracellular signaling events, primarily through the Gq pathway, leading to the activation of phospholipase C (PLC) and subsequent increases in inositol trisphosphate (IP₃) and diacylglycerol (DAG). This ultimately results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).

Caption: Simplified signaling pathway of Orexin-B binding to OX2R.

Conclusion and Future Directions

A thorough understanding of the kinetic properties of Orexin-B binding to its receptors is essential for elucidating the physiological roles of the orexin system and for the rational design of novel therapeutics. While equilibrium affinity data for Orexin-B is available, a detailed characterization of its association and dissociation rates remains a key area for future research. The methodologies outlined in this guide provide a robust framework for conducting such investigations. Future studies employing these techniques will undoubtedly provide valuable insights into the dynamic regulation of the orexin system and pave the way for the development of more effective and safer drugs targeting orexin receptors.

References

- Callander, G. E., Olorunda, M., V , H., & Langmead, C. J. (2013). Kinetic properties of “dual” orexin receptor antagonists at OX1R and OX2R orexin receptors. Frontiers in Neuroscience, 7.

-

Springer Nature Experiments. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

- Li, J., et al. (2018). The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases. Frontiers in Molecular Neuroscience, 11, 224.

- He, J., et al. (2023). Discovery of Small-Molecule Antagonists of Orexin 1/2 Receptors from Traditional Chinese Medicinal Plants with a Hypnotic Effect. Molecules, 28(8), 3535.

- Kenakin, T., & Jenkinson, S. (2021). Analyzing Kinetic Binding Data. In Assay Guidance Manual.

- Mould, R., Brown, J., Marshall, F. H., & Langmead, C. J. (2014). Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands. British journal of pharmacology, 171(2), 351–363.

- Roecker, A. J., et al. (2016). Orexin Receptors: Pharmacology and Therapeutic Opportunities. Journal of Medicinal Chemistry, 59(1), 5-29.

- Sakurai, T., et al. (1998). Orexins and orexin receptors: a family of hypothalamic neuropeptides and G protein-coupled receptors that regulate feeding behavior. Cell, 92(4), 573-585.

- Dale, N. C., Johnstone, E. K. M., White, C. W., & Pfleger, K. D. G. (2019). An in-depth investigation of orexin receptor pharmacology profiled using advanced Bioluminescence Resonance Energy Transfer (BRET) techniques. Frontiers in Bioengineering and Biotechnology, 7, 56.

- Milligan, G. (2012). Intramolecular fluorescence resonance energy transfer (FRET) sensors of the orexin OX1 and OX2 receptors identify slow kinetics of agonist activation. The Journal of biological chemistry, 287(18), 14725–14736.

- Ijzerman, A. P., et al. (2020). Perspective: Implications of Ligand–Receptor Binding Kinetics for Therapeutic Targeting of G Protein-Coupled Receptors.

- Shrestha, B., et al. (2012). Surface plasmon resonance applied to G protein-coupled receptors. Biochimica et biophysica acta, 1818(3), 779-791.

- Smart, D., et al. (2001). Characterization of recombinant human orexin receptor pharmacology in a Chinese hamster ovary cell-line using FLIPR. British journal of pharmacology, 132(6), 1179–1186.

Sources

- 1. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]

- 2. Characterization of recombinant human orexin receptor pharmacology in a Chinese hamster ovary cell-line using FLIPR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 5. researchgate.net [researchgate.net]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. researchgate.net [researchgate.net]

- 8. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]

- 9. Analyzing Kinetic Binding Data - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Surface plasmon resonance applied to G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Orexin Signaling: A Complex, Multifaceted Process - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Optimized Solubilization and Handling of Human Orexin-B (Hypocretin-2)

[1][2][3]

Executive Summary & Core Directive

Human Orexin-B (Hypocretin-2) is a 28-amino acid neuropeptide (Sequence: RSGPPGLQGRLQRLLQASGNHAAGILTM-NH2) critical for sleep-wake regulation and energy homeostasis.[1][2][3] While theoretically soluble in water due to its cationic nature (high pI), it exhibits significant hydrophobic aggregation tendencies due to its Leucine-rich core and susceptibility to oxidative degradation at the C-terminal Methionine (Met-28).[1][2]

The Critical Failure Point: Researchers often attempt to dissolve the peptide directly in neutral buffers (PBS, pH 7.4) or store it in dilute working solutions.[1][2] This frequently results in "silent precipitation" (micro-aggregates invisible to the eye but biologically inactive) or oxidative loss of potency.

The Golden Rule: Always reconstitute Orexin-B in an acidic environment or organic solvent to create a high-concentration Master Stock. Only introduce physiological buffers immediately prior to application.[2]

Physicochemical Profile & Solubility Logic

To select the optimal solvent, one must understand the peptide's structural vulnerabilities.

| Feature | Property | Implication for Handling |

| Sequence | 28 AA (Arg-rich, Leu-rich) | Amphipathic nature.[1][2] High pI (>9.5).[1][2] |

| Hydrophobicity | High (Multiple Leucine residues) | Prone to forming |

| C-Terminus | Methionine (Met-28) | High Oxidation Risk. Oxidation to Met-sulfoxide reduces biological activity.[1][2] |

| Counter-ion | TFA (Trifluoroacetate) | Most commercial preparations are TFA salts.[1][2][4] Dissolving in water yields an acidic pH (~3.5), which aids initial solubility.[1][2] |

The "Salting Out" Trap

While Orexin-B is positively charged at pH 7.4, the presence of phosphate and chloride ions in PBS can shield these charges, allowing hydrophobic interactions (Leucine residues) to dominate, leading to precipitation.[2] Never dissolve lyophilized powder directly in PBS.

Solvent Selection Matrix

Select your solvent system based on your downstream application.[2]

| Solvent System | Suitability | Pros | Cons |

| 1% Acetic Acid (aq) | Optimal (General) | Maintains peptide protonation (repulsion prevents aggregation); mimics TFA salt state; volatile.[1][2] | Acidic pH requires buffering for sensitive cells.[2] |

| DMSO (Dimethyl Sulfoxide) | High Conc.[1][2] Stocks | Excellent solubility (>5 mg/mL); sterile; prevents microbial growth.[1][2] | DMSO toxicity in sensitive cell lines; can permeate skin (safety risk).[1][2] |

| Sterile Distilled Water | Conditional | Works only if the peptide is a TFA salt (acidic).[1][2] | Risky if peptide is a free base or acetate salt; no buffering capacity.[2] |

| PBS / Saline | FORBIDDEN | Physiological pH.[2] | High risk of precipitation during initial dissolution.[2] Use only for final dilution. |

Visualized Workflows (Graphviz)[1][2][3]

Diagram 1: The Reconstitution Decision Tree

This logic flow ensures you select the correct solvent system for your specific assay type, preventing upstream errors.

Caption: Decision matrix for solvent selection based on downstream experimental requirements.

Detailed Protocols

Protocol A: Preparation of Master Stock (Standard)

Best for: General use, in vivo injections, and long-term storage.[1][2]

-

Preparation:

-

Prepare a 1% Acetic Acid solution: Add 10 µL of glacial acetic acid to 990 µL of sterile Milli-Q water.

-

Note: Using 1% acetic acid ensures the pH is ~2.5–3.0, keeping the peptide fully protonated and soluble.

-

-

Dissolution:

-

Centrifuge the peptide vial (lyophilized powder) at 10,000 x g for 2 minutes to pellet any powder on the cap.

-

Add the 1% Acetic Acid solution to the vial to achieve a target concentration of 1 mg/mL (e.g., add 1 mL to 1 mg peptide).

-

Do not vortex vigorously. Vortexing introduces air bubbles which can oxidize the C-terminal Methionine. Instead, use gentle swirling or pipette mixing (trituration).[1][2]

-

-

Aliquoting & Storage:

-

Divide the Master Stock into small aliquots (e.g., 20–50 µL) in polypropylene tubes (low protein binding).

-

Flash freeze in liquid nitrogen or dry ice/ethanol.[2]

-

Store at -80°C . (Stable for 6 months).

-

Protocol B: In Vivo Injection Strategy

Challenge: Injecting acidic solutions causes pain and tissue damage.[2] You must buffer immediately before use.[2]

-

Thaw: Thaw one aliquot of the Master Stock (1 mg/mL in 1% Acetic Acid) on ice.

-

Dilution:

-

Calculate the required dose.

-

Dilute the stock at least 1:10 to 1:100 with sterile PBS (pH 7.4) or Saline.

-

Example: To get 0.1 mg/mL, add 10 µL Stock to 90 µL PBS.[2]

-

-

pH Check:

-

Due to the buffering capacity of PBS, the small amount of acetic acid will be neutralized.

-

Critical: Once neutralized, the "solubility clock" starts ticking.[2] The peptide may slowly aggregate.

-

-

Action: Inject within 30 minutes of dilution. Do not store the diluted working solution.

Quality Control & Troubleshooting

The "Methionine Trap" (Oxidation)

Orexin-B contains a C-terminal Methionine.[1][2] If this oxidizes to Methionine Sulfoxide, the peptide loses affinity for the OX2 receptor.

-

Prevention: Overlay stock solutions with Argon or Nitrogen gas before closing the vial.

-

Detection: Standard UV (A280) is useless for Orexin-B because it lacks Tryptophan and Tyrosine residues (it has Phenylalanine/His, which have negligible absorption at 280nm).[1][2]

-

Correct QC Method: Use Quantitative Amino Acid Analysis (AAA) or RP-HPLC at 214 nm (peptide bond absorption) to verify concentration and purity.[1][2]

Adsorption to Plastics

Orexin-B is "sticky" (hydrophobic).[1][2]

-

Rule: Use Low-Retention pipette tips and tubes.[2]

-

Avoid: Polystyrene tubes. Use Polypropylene (PP) only.[1][2]

-

Pre-coating: For very low concentrations (<10 nM), add 0.1% BSA (Bovine Serum Albumin) to the buffer to block binding sites on the plastic.[1][2]

Diagram 2: The Aggregation & Oxidation Trap

Understanding the mechanism of failure.

Caption: Mechanism of failure: Oxidation of Met-28 destroys activity; Salt shielding in PBS drives aggregation.[1][2]

References

-

UniProt Consortium. (2023).[1][2] Hypocretin-2 (Human) - Sequence and Properties.[1][2][3] UniProtKB - O43612.[1][2] Link

-

Tocris Bioscience. (n.d.).[1][2] Orexin B (Human) Product Information and Solubility Data.[1][2][4] Catalog No. 1456.[2] Link

-

Sakurai, T., et al. (1998).[1][2][4] Orexins and orexin receptors: a family of hypothalamic neuropeptides and G protein-coupled receptors that regulate feeding behavior.[2] Cell, 92(4), 573-585.[1][2] Link

-

Bachem. (n.d.). Handling and Storage of Peptides: General Guidelines for Methionine-containing Peptides.Link

-

Smart, D., et al. (2001).[1][2] Orexins and the treatment of obesity. European Journal of Pharmacology, 440(2-3), 199-212.[1][2] (Discusses receptor affinity loss upon oxidation).[1][2] Link

Sources

- 1. Orexin B | C123H212N44O35S | CID 44404987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. NMR conformational studies of micelle-bound orexin-B: a neuropeptide involved in the sleep/awake cycle and feeding regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Orexin B (human) peptide [novoprolabs.com]

Application Notes and Protocols for Intracerebroventricular (ICV) Administration of Orexin-B

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

These application notes provide a comprehensive and technically detailed guide for the intracerebroventricular (ICV) injection of Orexin-B in rodent models. This document is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to successfully design, execute, and validate experiments involving the central administration of this neuropeptide.

Foundational Principles: The Why Behind the How

The orexin system, comprising Orexin-A and Orexin-B, is a critical regulator of diverse physiological processes, including wakefulness, appetite, and reward-seeking behaviors.[1] These neuropeptides are produced by a specific population of neurons located in the lateral hypothalamus and perifornical area, which project throughout the central nervous system (CNS).[1][2] Orexin-B exerts its effects by binding to two G-protein coupled receptors, the Orexin-1 receptor (OX1R) and the Orexin-2 receptor (OX2R), with a higher affinity for OX2R.[3]

Intracerebroventricular (ICV) injection is a powerful technique that allows for the direct administration of therapeutic agents into the cerebral ventricles, thereby bypassing the blood-brain barrier and enabling the study of centrally-mediated effects.[4] This method is particularly valuable for investigating the function of neuropeptides like Orexin-B, whose peripheral administration may not yield the desired central effects.

This guide will focus on the stereotaxic implantation of a guide cannula into the lateral ventricle of rodents, a common and effective method for repeated ICV injections in awake and freely moving animals.[5]

Experimental Design and Pre-Surgical Considerations

A well-designed experiment is the cornerstone of reproducible and meaningful results. Before embarking on the surgical procedures, careful consideration of the following aspects is crucial.

Animal Model Selection

The choice of animal model (e.g., rat, mouse) and strain will depend on the specific research question. It is important to note that stereotaxic coordinates can vary between strains and age groups.[6] Therefore, it is highly recommended to perform pilot studies to validate the coordinates for the specific animal model being used.

Orexin-B Preparation and Handling

Orexin-B is a peptide and requires careful handling to maintain its stability and activity.

-

Solubility and Storage : Orexin-B is typically soluble in sterile, pyrogen-free artificial cerebrospinal fluid (aCSF) or saline.[7][8] It is recommended to consult the manufacturer's datasheet for specific solubility information. For long-term storage, Orexin-B should be stored at -20°C or below.[9] Avoid repeated freeze-thaw cycles.

-

Concentration and Dosage : The effective dose of Orexin-B can vary depending on the animal model and the desired biological response. Published literature provides a range of effective doses. For instance, in sheep, ICV administration of Orexin-B at 0.3 µg/kg body weight was found to be most effective in stimulating food intake.[7][8] In rats, a solution of 30 nM/µl has been used.[10] It is imperative to perform a dose-response study to determine the optimal concentration for your specific experimental paradigm.

| Animal Model | Effective ICV Dose Range of Orexin-B | Observed Effect | Reference |

| Sheep | 0.03 - 3 µg/kg | Increased food intake | [7][8] |

| Rats | 30 nM/µl | Increased exploratory behavior | [10] |

| Neonatal Chicks | Not effective in altering arousal or food intake | No significant effect | [11] |

Anesthesia and Analgesia: A Commitment to Animal Welfare

Proper anesthesia and analgesia are not only ethically imperative but also critical for the scientific validity of the experiment by minimizing stress-induced physiological changes.

-

Anesthesia : A combination of injectable anesthetics is often used for stereotaxic surgery.[12] The choice of anesthetic should provide a stable plane of anesthesia for the duration of the surgery.

-

Analgesia : Pre-operative and post-operative analgesia is essential. Local anesthetics like lidocaine or bupivacaine can be applied to the incision site.[13][14][15] Systemic analgesics should be administered as per approved institutional animal care and use committee (IACUC) protocols.

Surgical Protocol: Stereotaxic Cannula Implantation

The following protocol outlines the key steps for the stereotaxic implantation of a guide cannula into the lateral ventricle of a rodent. This procedure should be performed under aseptic conditions.[6]

Materials and Equipment

-

Stereotaxic apparatus

-

Anesthesia machine or injectable anesthetics

-

Heating pad to maintain body temperature

-

Surgical instruments (scalpel, forceps, hemostats, drill, etc.)

-

Guide cannula, dummy cannula, and internal cannula

-

Dental cement

-

Anchor screws

-

Sutures or wound clips

-

Antiseptic solution and sterile saline

Step-by-Step Surgical Procedure

-

Animal Preparation : Anesthetize the animal and ensure a proper plane of anesthesia by checking for the absence of a pedal withdrawal reflex. Shave the fur from the surgical area on the head and clean with an antiseptic solution.

-

Positioning : Place the animal in the stereotaxic frame, ensuring the head is level in all three planes (anterior-posterior, dorsal-ventral, and medial-lateral).[16]

-

Incision : Make a midline incision on the scalp to expose the skull. Use hemostats to retract the skin.

-

Identifying Bregma : Clean the skull surface with sterile saline and identify the bregma, the junction of the sagittal and coronal sutures. All stereotaxic coordinates are relative to this landmark.

-

Craniotomy : Using the stereotaxic coordinates for the lateral ventricle (see table below), mark the drilling site. A common coordinate for the lateral ventricle in rats is approximately 1.2 mm caudal to bregma and 1.5 mm lateral to the midline.[17] Carefully drill a small hole through the skull at the marked location, being cautious not to damage the underlying dura mater.

-

Anchor Screw Placement : Drill 2-3 small holes for the placement of anchor screws around the craniotomy site. These screws will help secure the dental cement.

-

Cannula Implantation : Lower the guide cannula to the predetermined depth. For the lateral ventricle in rats, this is typically around 4 mm below the skull surface.[17]

-

Securing the Cannula : Apply dental cement around the base of the cannula and over the anchor screws to fix the cannula in place.

-

Wound Closure and Post-Operative Care : Suture or clip the scalp incision around the dental cement cap. Administer post-operative analgesics and place the animal on a heating pad until it recovers from anesthesia. Monitor the animal closely for any signs of pain or distress.

| Rodent Model | Target | Anterior-Posterior (AP) from Bregma | Medial-Lateral (ML) from Midline | Dorsal-Ventral (DV) from Skull Surface | Reference |

| Rat | Lateral Ventricle | -1.2 mm | ±1.5 mm | -4.0 mm | [17] |

| Mouse | Lateral Ventricle | -0.3 mm | ±1.0 mm | -2.5 mm | [18] |

Note: These coordinates are approximate and should be validated for the specific animal strain and age.

Intracerebroventricular Injection Protocol

Following a recovery period of at least one week after surgery, ICV injections can be performed.

Materials

-

Orexin-B solution

-

Internal cannula (injector)

-

Polyethylene tubing

-

Hamilton syringe or microinjection pump

-

Dummy cannula

Step-by-Step Injection Procedure

-

Habituation : Habituate the animal to the handling and injection procedure for several days prior to the experiment to minimize stress.

-

Preparation : Gently restrain the animal and remove the dummy cannula from the guide cannula.

-

Injector Insertion : Insert the internal cannula, which is connected to the injection syringe via polyethylene tubing, into the guide cannula. The internal cannula should extend slightly beyond the tip of the guide cannula to deliver the solution directly into the ventricle.

-

Injection : Infuse the Orexin-B solution slowly over a period of 1-2 minutes to avoid a rapid increase in intracranial pressure. The injection volume is typically 1-5 µl.[10][17]

-

Post-Injection : Leave the injector in place for an additional minute to allow for diffusion of the solution and to prevent backflow up the cannula track.

-

Replacement of Dummy Cannula : Gently remove the injector and replace it with a clean dummy cannula.

-

Behavioral Observation : Return the animal to its home cage and begin behavioral observations or other experimental measurements.

Validation of Cannula Placement: Ensuring Target Engagement

Verification of the cannula placement is a critical step to ensure that the observed effects are indeed due to the central administration of Orexin-B.

-

Histological Verification : At the end of the experiment, the animal should be euthanized, and the brain perfused and sectioned. The cannula track can then be visualized histologically to confirm its location within the ventricle.

-

Dye Injection : A small volume of a visible dye, such as Evans Blue, can be injected through the cannula prior to perfusion.[19] The distribution of the dye throughout the ventricular system provides a clear visual confirmation of correct placement.[19]

-

Behavioral Confirmation : In some cases, a functional test can be performed. For example, the dipsogenic response to an ICV injection of angiotensin II can be used to confirm cannula patency and placement in the lateral ventricle.[17]

Visualizing the Workflow and Pathways

Experimental Workflow for ICV Injection of Orexin-B

Caption: A flowchart illustrating the key phases and steps involved in an intracerebroventricular Orexin-B injection experiment.

Simplified Orexin Signaling Pathway

Caption: A simplified diagram of the Orexin-B signaling cascade through the Orexin-2 receptor, leading to neuronal excitation.

Conclusion: Advancing Research with Precision and Integrity

The intracerebroventricular administration of Orexin-B is a powerful tool for elucidating the central functions of this important neuropeptide. By adhering to the detailed protocols and principles outlined in these application notes, researchers can ensure the generation of high-quality, reproducible data. A commitment to scientific rigor, coupled with a strong emphasis on animal welfare, will undoubtedly advance our understanding of the orexin system and its therapeutic potential.

References

-

Sartin, J. L., et al. (2001). Effect of intracerebroventricular orexin-B on food intake in sheep. Journal of Animal Science, 79(6), 1573–1580. [Link]

-

Rajendran, S., et al. (2014). Does Orexin B Infused into Nucleus Accumbens Affect Open Field Activity In Wistar Rats? Research Journal of Pharmaceutical, Biological and Chemical Sciences, 5(5), 1016-1022. [Link]

-

Katayama, S., et al. (2010). Intracerebroventricular injection of orexin-A, but not orexin-B, induces arousal of layer-type neonatal chicks. Comparative Biochemistry and Physiology Part A: Molecular & Integrative Physiology, 157(2), 132-135. [Link]

-

JoVE. (2022). Intracerebroventricular (ICV) & Intravenous (IV) Injection: Mice l Protocol Preview. YouTube. [Link]

-

Sartin, J. L., et al. (2001). Effect of intracerebroventricular orexin-B on food intake in sheep. ResearchGate. [Link]

-

de Oliveira, C. V., et al. (2019). Stereotaxic surgery for implantation of guide cannulas for microinjection into the dorsomedial hypothalamus in young rats. MethodsX, 6, 1547–1554. [Link]

-

ResearchGate. (n.d.). Intracerebroventricular (ICV) microinjection of orexin- A (20 μM)... [Link]

-

Kummangal, B. A., et al. (2013). Intracerebroventricular injection of orexin-2 receptor antagonist promotes REM sleep. Behavioural Brain Research, 237, 59-62. [Link]

-

JoVE. (2022). ICV Injection of Brain for Neuronal Transduction | Protocol Preview. YouTube. [Link]

-

ResearchGate. (n.d.). Simplified Surgical Placement and Stabilization Methods for Intracerebroventricular Cannulas in Rat Lateral Ventricles. [Link]

-

JoVE. (2023). Rapid Intracerebroventricular Injections in M. JoVE Journal. [Link]

-

Wikipedia. (2023). Intracerebroventricular injection. [Link]

-

Ferreira, S., et al. (2023). Refining Stereotaxic Neurosurgery Techniques and Welfare Assessment for Long-Term Intracerebroventricular Device Implantation in Rodents. Animals, 13(16), 2636. [Link]

-

Science.gov. (n.d.). intracerebroventricular icv injections: Topics. [Link]

-

Glascock, J. J., et al. (2011). Delivery of Therapeutic Agents Through Intracerebroventricular (ICV) and Intravenous (IV) Injection in Mice. Journal of Visualized Experiments, (56), 2968. [Link]

-

Prischich, D., et al. (2021). In vivo photocontrol of orexin receptors with a nanomolar light-regulated analogue of orexin-B. eLife, 10, e66527. [Link]

-

eScholarship. (2018). Activation of orexin system facilitates anesthesia emergence and pain control. [Link]

-

National Institutes of Health. (n.d.). Mouse and Rat Anesthesia and Analgesia. [Link]

-

bioRxiv. (2023). Whole Brain Mapping of Orexin Receptor mRNA Expression Visualized by Branched In Situ Hybridization Chain Reaction. [Link]

-

The University of British Columbia. (2016). RAT AND MOUSE ANESTHESIA AND ANALGESIA Formulary and General Drug Information. [Link]

-

McGill University. (n.d.). RODENT STEREOTAXIC SURGERY. [Link]

-

Wikipedia. (2023). Orexin. [Link]

-

ResearchGate. (n.d.). (PDF) In vivo photocontrol of orexin receptors with a nanomolar light-regulated analogue of orexin-B. [Link]

-

Lesniak, W. G., et al. (2022). Intracranial Cannula Implantation for Serial Locoregional Chimeric Antigen Receptor (CAR) T Cell Infusions in Mice. Journal of Visualized Experiments, (181), e63588. [Link]

-

Li, J., et al. (2014). The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases. Frontiers in Molecular Neuroscience, 7, 61. [Link]

-

ResearchGate. (n.d.). The main steps of a stereotaxic surgery for cannula implantation 4.1... [Link]

-

Jirkof, P., et al. (2013). Towards optimized anesthesia protocols for stereotactic surgery in rats: Analgesic, stress and general health effects of injectable anesthetics. A comparison of a recommended complete reversal anesthesia with traditional chloral hydrate monoanesthesia. BMC Veterinary Research, 9, 205. [Link]

-

ResearchGate. (n.d.). cannula placements for i.c.v. injections of the drugs or vehicles. [Link]

-

Wenge, A. M., et al. (2013). Structure-activity studies of orexin a and orexin B at the human orexin 1 and orexin 2 receptors led to orexin 2 receptor selective and orexin 1 receptor preferring ligands. Journal of Medicinal Chemistry, 56(15), 6139-6151. [Link]

-

Sartin, J. L., et al. (2001). Effect of intracerebroventricular orexin-B on food intake in sheep. Journal of Animal Science, 79(6), 1573-1580. [Link]

-

Charles River. (n.d.). Brain Cannulation Handling Instructions. [Link]

-

Direction des services vétérinaires. (n.d.). Stereotaxic surgery in rodents. [Link]

-

Zis, V., et al. (2023). Cellular Localization of Orexin 1 Receptor in Human Hypothalamus and Morphological Analysis of Neurons Expressing the Receptor. International Journal of Molecular Sciences, 24(7), 6135. [Link]

-

bioRxiv. (2023). Whole brain mapping of orexin receptor mRNA expression visualized by branched in situ hybridization chain reaction. [Link]

-

University of California, Merced. (n.d.). Mouse Anesthesia: The Art and Science. [Link]

-

Scholar Commons. (n.d.). Neurochemical and Behavioral Outcomes of Intranasal Orexin Administration in Young and Aged Animals. [Link]

-

Houpt Lab Wiki. (2022). ICV Cannulation. [Link]

Sources

- 1. Orexin - Wikipedia [en.wikipedia.org]

- 2. Cellular Localization of Orexin 1 Receptor in Human Hypothalamus and Morphological Analysis of Neurons Expressing the Receptor | MDPI [mdpi.com]

- 3. Frontiers | The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases [frontiersin.org]

- 4. Intracerebroventricular injection - Wikipedia [en.wikipedia.org]

- 5. Stereotaxic surgery for implantation of guide cannulas for microinjection into the dorsomedial hypothalamus in young rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dsv.ulaval.ca [dsv.ulaval.ca]

- 7. Effect of intracerebroventricular orexin-B on food intake in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. rjpbcs.com [rjpbcs.com]

- 11. Intracerebroventricular injection of orexin-A, but not orexin-B, induces arousal of layer-type neonatal chicks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Towards optimized anesthesia protocols for stereotactic surgery in rats: Analgesic, stress and general health effects of injectable anesthetics. A comparison of a recommended complete reversal anesthesia with traditional chloral hydrate monoanesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mouse and Rat Anesthesia and Analgesia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. animalcare.ubc.ca [animalcare.ubc.ca]

- 15. az.research.umich.edu [az.research.umich.edu]

- 16. mcgill.ca [mcgill.ca]

- 17. ICV Cannulation - MagnetoWiki [wiki.houptlab.org]

- 18. m.youtube.com [m.youtube.com]

- 19. Intracranial Cannula Implantation for Serial Locoregional Chimeric Antigen Receptor (CAR) T Cell Infusions in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Fluorescence polarization assays for Orexin-B receptor binding

Application Note: High-Throughput Fluorescence Polarization Assays for Orexin-B Receptor (OX2R) Binding

Executive Summary

This guide details the development and execution of a Fluorescence Polarization (FP) assay to quantify ligand binding to the Orexin-B receptor (OX2R/HCRTR2). Unlike heterogeneous radioligand binding assays (

Scientific Background: The Orexin Pathway

The Orexin system regulates sleep-wake stability, energy homeostasis, and reward systems. OX2R is a G-protein coupled receptor (GPCR) that primarily couples to

signaling Pathway Visualization

The following diagram illustrates the downstream effects of OX2R activation, providing biological context for the binding event being measured.

Figure 1: Signal transduction cascade initiated by Orexin-B binding to OX2R.[2] The FP assay isolates the initial "Binding" step.

Assay Principle: Fluorescence Polarization

FP relies on the change in the rotational correlation time of a fluorophore.[3][4][5]

-

Free Tracer: A small fluorescently labeled ligand (e.g., Fluorescein-Orexin B, ~3 kDa) rotates rapidly in solution. When excited with polarized light, it emits depolarized light.[6] (Low mP)

-

Bound Tracer: When the tracer binds to the large OX2R membrane complex (>300 kDa), its rotation slows significantly. It emits light that retains the polarization of the excitation source.[6] (High mP)

-

Competition: An unlabeled competitor (drug) displaces the tracer, returning the system to a state of rapid rotation and low polarization.

Figure 2: Mechanistic basis of the FP binding assay. Signal is inversely proportional to the concentration of the unlabeled competitor.

Materials & Equipment

Critical Reagents

| Component | Specification | Purpose |

| Receptor Source | Human OX2R Membrane Prep (HEK293 or CHO) | Source of target protein. Must be high quality to reduce light scatter.[3] |

| Tracer | Fluorescein-Orexin B (or FAM-Orexin A) | Reporter ligand. Excitation ~485nm, Emission ~535nm. |

| Reference Antagonist | Suvorexant or Empelturexant | Positive control for displacement (High affinity). |

| Assay Buffer | 25 mM HEPES (pH 7.4), 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA | Physiological salts. BSA prevents peptide tracer from sticking to plastic. |

| Detergent | 0.05% Tween-20 or Pluronic F-127 | Reduces aggregation and non-specific binding. |

| Microplate | 384-well Black Low-Binding Plate | Black reduces background fluorescence; low-binding preserves tracer concentration. |

Equipment

-

Multimode Plate Reader: Must be equipped with FP module (Polarizers for Ex/Em).

-

Liquid Handler: For precise dispensing of small volumes (e.g., Echo Acoustic or Mosquito) is recommended for HTS.

Experimental Protocol

Phase 1: Receptor Titration ( Determination)

Objective: Determine the optimal concentration of OX2R membranes to use in the competition assay. The target is a concentration yielding ~50-80% of the maximal polarization window (

-

Tracer Prep: Dilute Fluorescein-Orexin B tracer to a fixed concentration (e.g., 2 nM) in Assay Buffer. Note: Tracer concentration should be < expected

. -

Membrane Titration: Prepare a 2-fold serial dilution of OX2R membranes (e.g., from 50 µ g/well down to 0 µ g/well ).

-

Incubation:

-

Add 10 µL Membrane dilution.

-

Add 10 µL Tracer (2 nM).

-

Incubate for 60–90 minutes at Room Temperature (RT) in the dark.

-

-

Read: Measure Fluorescence Polarization (mP).

-

Analysis: Plot mP vs. log[Membrane]. Fit to a sigmoidal dose-response curve to find the

(equilibrium dissociation constant).

Phase 2: Competitive Binding ( Determination)

Objective: Screen compounds for binding affinity.[6][7][8]

-

Reagent Setup:

-

Membranes: Dilute to the

concentration determined in Phase 1. -

Tracer: Dilute to 2 nM.

-

Compounds: Prepare serial dilutions of test compounds (and Suvorexant control) in DMSO/Buffer. Final DMSO concentration should be <1%.

-

-

Plate Layout (Standard 384-well):

-

Workflow:

-

Step 1: Add 5 µL Test Compound (or vehicle).

-

Step 2: Add 10 µL OX2R Membrane prep. Incubate 15 mins to allow pre-equilibration.

-

Step 3: Add 5 µL Tracer.

-

Step 4: Incubate 60–90 minutes at RT (protected from light).

-

Step 5: Read mP.

-

Data Analysis & Quality Control

Calculating Polarization (mP)

Most readers output mP directly. If calculating from raw intensities:

- : Intensity parallel to excitation plane.

- : Intensity perpendicular to excitation plane.

- : Grating factor (instrument specific correction).

Inhibition Constant ( )

Convert the

- : IC50 of the competitor.[8]

- : Concentration of free tracer.[3]

- : Concentration of receptor.

-

Note: For standard Cheng-Prusoff approximation (

), assume receptor concentration is negligible, which is often not true in FP. Use the full equation for accuracy.

Assay Robustness ( -Factor)

To validate the assay for screening:

-

Target:

is excellent.[10]

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| High Background / Scatter | Membrane aggregation or high particle density. | Pass membranes through a fine needle (25G) or sonicate briefly. Ensure filters are correct. |

| Low Assay Window (<80 mP) | Tracer degradation or poor binding. | Check tracer purity. Ensure Receptor concentration is near |

| "Hook Effect" | Receptor depletion. | Ensure |

| Drifting Signal | Non-equilibrium. | Extend incubation time. Check stability of the receptor at RT.[9] |

References

-

Banks, P., et al. (2000). "Fluorescence polarization assays for high-throughput screening of G protein-coupled receptors." Journal of Biomolecular Screening. Link

-

Smart, D., et al. (2001). "Orexins and the treatment of obesity and sleep disorders." British Journal of Pharmacology. Link

-

Roecker, A. J., et al. (2016). "Orexin Receptor Antagonists: Medicinal Chemistry and Therapeutic Potential." Current Topics in Medicinal Chemistry. Link

-

Nikolovska-Coleska, Z., et al. (2004). "Development and optimization of a fluorescence polarization assay for the molecular interaction...". Analytical Biochemistry. Link

-

Thermo Fisher Scientific. "Fluorescence Polarization Assay for GPCRs." Application Note. Link

Sources

- 1. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determinants of Orexin Receptor Binding and Activation—A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]

- 4. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]

- 5. bmglabtech.com [bmglabtech.com]

- 6. tracerDB | FP [tracerdb.org]

- 7. Design of Tracers in Fluorescence Polarization Assay for Extensive Application in Small Molecule Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]

Preparation of Orexin-B Stock Solutions for Long-Term Use: An Application Note and Protocol

Abstract

Orexin-B (also known as Hypocretin-2) is a 28-amino acid neuropeptide crucial for regulating various physiological processes, including the sleep-wake cycle, feeding behavior, and energy homeostasis.[1][2][3] As an endogenous agonist for the G-protein coupled orexin receptors, OX1 and particularly OX2, it is a vital tool in neuroscience and drug development research.[1][4][5] The integrity and concentration of Orexin-B solutions are paramount for generating reproducible and reliable experimental data. Improper handling, reconstitution, and storage can lead to peptide degradation, aggregation, or inaccurate concentration, compromising experimental outcomes. This guide provides a comprehensive, field-proven protocol for the preparation, validation, and long-term storage of Orexin-B stock solutions, ensuring their stability and efficacy for downstream applications.

Introduction: The Criticality of Stock Solution Integrity

Orexin-B, a linear peptide, orchestrates its biological effects by activating two G-protein-coupled receptors, OX1R and OX2R.[2] While it binds to both, it shows a significantly higher affinity for the OX2 receptor.[4][5] Its role in promoting arousal has made it a key target in the study of sleep disorders, narcolepsy, and the development of novel hypnotics.[6]

The journey from a lyophilized powder to a biologically active solution is a critical control point in any experimental workflow. Peptides are susceptible to various degradation pathways, including oxidation, deamidation, hydrolysis, and aggregation.[7][8] Factors such as pH, temperature, solvent choice, and exposure to oxygen can significantly impact stability.[9][10] This protocol is designed as a self-validating system, explaining the causality behind each step to empower researchers to maintain the integrity of their Orexin-B stocks.

The Orexin-B Signaling Pathway

Orexin-B exerts its excitatory effects on neurons by binding to its cognate receptors, which primarily couple to the Gq/11 G-protein.[1] This activation initiates a signaling cascade through Phospholipase C (PLC), leading to an increase in intracellular calcium influx and subsequent neuronal activation. Understanding this pathway is essential for designing functional assays that can validate the activity of the prepared stock solutions.

Caption: Orexin-B signaling cascade via the OX2 receptor.

Materials and Reagents

This section outlines the necessary materials. It is imperative to use high-purity reagents to avoid introducing contaminants that could degrade the peptide or interfere with assays.

| Material/Reagent | Recommended Specification | Rationale |

| Orexin-B (Human) | >95% purity (HPLC verified), Lyophilized | High purity minimizes off-target effects. Lyophilized form ensures maximum stability during shipping and pre-reconstitution storage. |

| Sterile, Nuclease-Free Water | 18.2 MΩ·cm resistivity, 0.22 µm filtered | Prevents microbial contamination and enzymatic degradation. The primary, recommended solvent for Orexin-B.[4][11] |

| Dimethyl Sulfoxide (DMSO) | Anhydrous, ≥99.9% purity | A secondary solvent option for potentially hydrophobic peptides, though water is preferred for Orexin-B. Use sparingly. |

| Low-Protein-Binding Microcentrifuge Tubes | 1.5 mL or 2.0 mL polypropylene | Minimizes loss of peptide due to surface adsorption, a common issue with "sticky" peptides. |

| Pipettes & Low-Retention Tips | Calibrated P1000, P200, P20 | Ensures accurate volume measurements, which is critical for achieving the correct final concentration. Low-retention tips prevent peptide loss. |

| Vortex Mixer & Microcentrifuge | Standard laboratory grade | For gentle mixing and pelleting the lyophilized powder. |

Protocol: Reconstitution of Lyophilized Orexin-B

This protocol details the step-by-step process for reconstituting lyophilized Orexin-B to create a high-concentration primary stock solution.

Pre-Reconstitution Handling

Rationale: Lyophilized peptides are hygroscopic and sensitive. Proper handling before opening the vial is crucial to prevent contamination and degradation from atmospheric moisture.

-

Equilibration: Allow the sealed vial of lyophilized Orexin-B to equilibrate to room temperature for at least 15-30 minutes before opening.[12][13] This prevents condensation from forming inside the vial, which can compromise peptide stability.

-

Centrifugation: Briefly centrifuge the vial (e.g., 10,000 x g for 1-2 minutes) to ensure the entire lyophilized powder is collected at the bottom.[12][13] This is critical for accurate weighing and reconstitution, as the powder can become dislodged and coat the sides or cap during shipping.

Reconstitution Workflow

Causality: The goal is to fully dissolve the peptide without inducing aggregation or chemical modification. Water is the preferred solvent for Orexin-B.[4][11] A stock concentration of 1-2 mg/mL is generally recommended for peptides to ensure stability and convenient dilution for working solutions.[14]

Caption: Step-by-step workflow for Orexin-B reconstitution.

Step-by-Step Methodology:

-

Calculate Solvent Volume: Determine the required volume of sterile water to achieve the desired stock concentration (e.g., 1 mg/mL).

-

Example: For a 1 mg vial of Orexin-B to make a 1 mg/mL stock, add 1 mL of sterile water.

-

Note on TFA Salt: Peptides are often supplied as a trifluoroacetate (TFA) salt, which contributes to the total mass.[15][16] The actual peptide content is typically >80%.[15][16] For highly sensitive quantitative assays, it is best practice to determine the precise peptide concentration of the stock solution via methods like Amino Acid Analysis or UV-Vis spectroscopy, rather than relying solely on the weighed mass.

-

-

Add Solvent: Carefully add the calculated volume of sterile water to the vial using a calibrated pipette.

-

Dissolution: Gently agitate the solution. This can be achieved by:

-

Gentle Vortexing: Vortex on a low setting for 10-20 seconds.

-

Pipetting: Gently pipette the solution up and down, avoiding the introduction of air bubbles which can cause oxidation.

-

Allow the vial to sit at room temperature for 15-30 minutes to ensure complete dissolution.[13]

-

-

Visual Inspection: A properly solubilized peptide will result in a clear, particle-free solution.[12] If cloudiness or particulates are observed, brief sonication in a water bath can aid dissolution.[12] However, avoid excessive sonication as it can generate heat and degrade the peptide.

Storage and Stability: Ensuring Long-Term Viability

Core Principle: The primary goal of long-term storage is to minimize chemical and physical degradation. The single most effective strategy is to create single-use aliquots to avoid repeated freeze-thaw cycles, which are detrimental to peptide structure and stability.[14]

Aliquoting and Storage Protocol

-

Aliquot: Once the peptide is fully dissolved, immediately dispense the stock solution into single-use volume aliquots in low-protein-binding microcentrifuge tubes. The aliquot volume should be convenient for your typical experiment (e.g., 10-20 µL).[13]

-